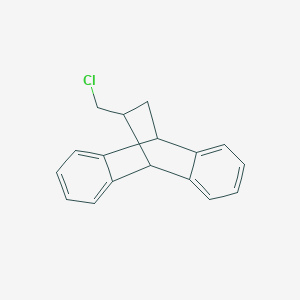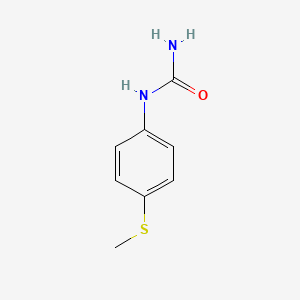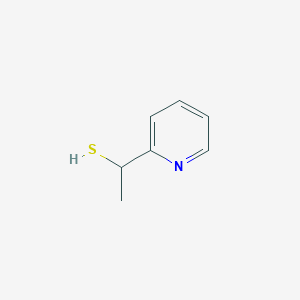![molecular formula C8H10N2O B8750788 (R)-5-Methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B8750788.png)
(R)-5-Methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of a cyclopentanone derivative with a suitable amine and a formylating agent, followed by cyclization to form the desired pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: ®-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, ®-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, ®-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Cyclopenta[d]pyrimidine: A similar compound with a fused cyclopentane and pyrimidine ring but lacking the methyl and hydroxyl groups.
5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Similar structure but without the hydroxyl group.
Uniqueness: ®-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is unique due to the presence of both a methyl group and a hydroxyl group, which can influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives with potentially diverse properties.
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
(5R)-5-methyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-6-7(5)8(11)10-4-9-6/h4-5H,2-3H2,1H3,(H,9,10,11)/t5-/m1/s1 |
Clé InChI |
REDVLNWVZWKQLI-RXMQYKEDSA-N |
SMILES isomérique |
C[C@@H]1CCC2=C1C(=O)NC=N2 |
SMILES canonique |
CC1CCC2=C1C(=O)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B8750731.png)







